5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

Bioisostere design Exit vector geometry Meta-substituted arene replacement

5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS 2375193-32-9) is a saturated, bridged bicyclic β-amino acid hydrochloride salt with molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol. The compound features a bicyclo[3.1.1]heptane (BCHep) core — a sp³-rich scaffold that positions the 1-carboxylic acid and 5-amino substituents at bridgehead carbons with an exit vector angle of approximately 119–120°, precisely mimicking the geometry of meta-substituted benzene rings.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
CAS No. 2375193-32-9
Cat. No. B6164146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
CAS2375193-32-9
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESC1CC2(CC(C1)(C2)N)C(=O)O.Cl
InChIInChI=1S/C8H13NO2.ClH/c9-8-3-1-2-7(4-8,5-8)6(10)11;/h1-5,9H2,(H,10,11);1H
InChIKeyKTWIDGJWUVCLRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-Aminobicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride (CAS 2375193-32-9) — A Conformationally Rigid β-Amino Acid Building Block for Meta-Arene Bioisostere Design


5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS 2375193-32-9) is a saturated, bridged bicyclic β-amino acid hydrochloride salt with molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol . The compound features a bicyclo[3.1.1]heptane (BCHep) core — a sp³-rich scaffold that positions the 1-carboxylic acid and 5-amino substituents at bridgehead carbons with an exit vector angle of approximately 119–120°, precisely mimicking the geometry of meta-substituted benzene rings [1]. Commercially supplied at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC, this building block serves medicinal chemistry programs pursuing conformationally constrained peptide engineering, scaffold-hopping for metabolic stability optimization, and meta-arene bioisostere replacement strategies .

Why Generic Bicyclic Amino Acid Substitution Fails: The Case for 5-Aminobicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride Over Regioisomeric and Scaffold Analogs


Interchanging bicyclo[3.1.1]heptane amino acid derivatives without attention to regiospecific amino/carboxyl placement, salt form, or stereochemistry introduces risk of divergent biological outcomes. The 5-amino-1-carboxylic acid substitution pattern on the BCHep core places both functional groups at bridgehead positions, generating an exit vector geometry (~119°) that uniquely mimics meta-substituted arenes — a feature not recapitulated by para-mimetic bicyclo[1.1.1]pentane (BCP) scaffolds (0°/180° exit vectors) nor by regioisomers such as 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid, where the amino and carboxyl groups occupy different bridge positions and alter the spatial projection of key pharmacophoric elements [1]. Furthermore, the hydrochloride salt form provides superior aqueous solubility and handling characteristics compared to the free base (CAS 2169013-08-3), which can complicate formulation and dosing in biological assays. The aza-analog 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid), while sharing the 1-carboxylic acid bridgehead position, introduces a ring nitrogen that alters pKa, hydrogen-bonding capacity, and metabolic handling relative to the all-carbon BCHep core [2]. These structural nuances — regiospecificity, salt form, and heteroatom content — converge to make generic scaffold substitution unreliable without explicit comparative data.

Product-Specific Quantitative Differentiation Evidence: 5-Aminobicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride vs. Comparators


Evidence 1: Bridgehead Exit Vector Geometry — BCHep vs. BCP Scaffolds for Meta- vs. Para-Arene Bioisosteric Matching

The bridgehead substituents of the bicyclo[3.1.1]heptane (BCHep) scaffold project at an exit vector angle of approximately 119–120°, precisely recapitulating the geometry of meta-substituted benzenes. In contrast, bicyclo[1.1.1]pentane (BCP) scaffolds exhibit a 0°/180° linear exit vector geometry that matches para-substitution. This geometric specificity means that 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid derivatives are the only saturated bridged bicyclic amino acids capable of faithfully mimicking the 120° dihedral angle required for meta-arene replacement [1]. The Nature 2022 paper by Frank et al. explicitly demonstrated that BCHep bridgehead substituents 'map precisely onto the geometry of meta-substituted benzenes,' a claim validated by X-ray crystallographic overlay analysis [2].

Bioisostere design Exit vector geometry Meta-substituted arene replacement Scaffold-hopping

Evidence 2: Metabolic Stability Enhancement — BCHep vs. Phenyl Ring in Matched Molecular Pair Analysis

In a systematic matched molecular pair (MMP) study evaluating sp³-rich bridged bicyclic systems as benzene replacements, replacement of a monosubstituted phenyl ring with a BCHep scaffold in the model compound 3,4,5-trifluoro-N-phenylbenzamide increased human liver microsome (HLM) metabolic half-life (t₁/₂) from 2.97 minutes to 16.20 minutes — a 5.6-fold improvement. Mouse liver microsome (MLM) t₁/₂ improved from 0.87 minutes to 4.90 minutes [1]. While the oxa-bicyclo[2.2.2]octane (BCO) scaffold showed the greatest absolute improvement in this series (HLM t₁/₂ increase of 13.7-fold), the BCHep scaffold uniquely combines the metabolic stability gain with correct meta-substitution geometry, a dual advantage not offered by BCO (para-mimetic) or BCP scaffolds [1]. The Nature 2022 study independently confirmed that BCHep-containing drug analogues of sonidegib and URB597 exhibit 'enhanced metabolic stability relative to their parent arene-containing drugs' [2].

Metabolic stability ADME optimization CYP450 metabolism Matched molecular pair

Evidence 3: Conformational Rigidity and sp³ Fraction (Fsp³) — BCHep vs. Flexible GABA Analogs for Peptide Foldamer Engineering

The bicyclo[3.1.1]heptane core provides a fully sp³-hybridized, rotationally restricted scaffold that enforces defined torsional angles when incorporated into peptide backbones. Hetényi et al. (2009) demonstrated that (1R,2R,3R,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylic acid (trans-ABHC) residues stabilize the H12 helix in β-peptide oligomers through long-range side-chain repulsion, a folding outcome unattainable with flexible GABA analogs such as gabapentin or pregabalin, which populate multiple low-energy conformers in solution and lack the torsional bias required for predictable secondary structure induction [1]. The Fsp³ of the BCHep amino acid core is approximately 0.875 (7 sp³ carbons out of 8 total carbons in the free base), compared to Fsp³ ≈ 0.33 for phenylalanine and Fsp³ ≈ 0.67 for gabapentin, providing a significantly higher degree of three-dimensional character [2]. This rigidity enables deliberate tuning of peptide backbone conformation for structure-activity relationship (SAR) studies, a capability not offered by linear, flexible amino acid alternatives.

Peptide foldamer Conformational constraint Beta-peptide H12 helix stabilization

Evidence 4: Synthesis Accessibility — Photoinduced [3σ+2σ] Cycloaddition Route vs. Multi-Step Syntheses of Aza-Analogs

Zheng et al. (2022) disclosed the first photoinduced [3σ+2σ] cycloaddition method for constructing aminobicyclo[3.1.1]heptanes directly from commercially available bicyclo[1.1.0]butanes and cyclopropylamines under mild, operationally simple conditions without requiring metal catalysts or strong reductants [1]. This one-step photocatalytic approach provides direct access to the aminobicyclo[3.1.1]heptane scaffold with tolerance for diverse functional groups, enabling late-stage diversification. In contrast, the closely related 3-azabicyclo[3.1.1]heptane-1-carboxylic acid (3,5-methanonipecotic acid) requires a multi-step synthesis involving double alkylation of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, followed by hydrolysis and oxidative decarboxylation — a sequence that, while demonstrated at up to 400 g scale, involves multiple purification steps and Pb(OAc)₄-mediated chemistry that may limit functional group compatibility [2]. The photocatalyzed route to all-carbon BCHep amino building blocks offers a strategically distinct advantage for medicinal chemistry groups requiring rapid analog generation with diverse substitution patterns.

Photocatalyzed cycloaddition Synthetic accessibility Building block procurement Scalable synthesis

Evidence 5: Direct Purity, Salt Form, and Regioisomer Benchmarking — Hydrochloride Salt vs. Free Base, Boc-Protected, and 6-Amino Regioisomer

Direct comparison of commercially available bicyclo[3.1.1]heptane amino acid derivatives reveals quantifiable differences in purity specifications, molecular form, and regioisomeric identity that directly impact procurement decisions. The target compound (5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride, CAS 2375193-32-9) is supplied at 98% purity with batch-specific QC (NMR, HPLC, GC) . The corresponding free base (5-aminobicyclo[3.1.1]heptane-1-carboxylic acid, CAS 2169013-08-3) is also available at 98% purity but lacks the handling and solubility advantages of the hydrochloride salt form . The regioisomeric 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid (CAS 1334146-36-9) is specified at 95% purity — a 3 percentage-point lower purity floor than the target compound — and positions the amino group at the 6-bridge rather than the 5-bridgehead, altering exit vector geometry . The Boc-protected derivative (5-(Boc-amino)bicyclo[3.1.1]heptane-1-carboxylic acid, CAS 1035325-28-0) is specified at 95% purity and requires an additional deprotection step before use in peptide coupling or biological assays .

Purity specification Salt form selection Regioisomer comparison Procurement benchmarking

Best-Fit Application Scenarios for 5-Aminobicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride (CAS 2375193-32-9) Based on Quantitative Differentiation Evidence


Scenario 1: Meta-Substituted Arene Bioisostere Replacement in Drug Discovery — Replacing Metabolic Liability Without Sacrificing Binding Geometry

When a medicinal chemistry program identifies a meta-substituted phenyl ring as a metabolic soft spot (e.g., CYP450-mediated oxidation leading to rapid clearance), this building block enables direct scaffold-hopping to a saturated BCHep bioisostere that preserves the critical ~120° exit vector geometry required for target engagement. The 5.6× improvement in HLM metabolic half-life (from 2.97 min to 16.20 min) documented in the MMP study by Surendran et al. (2025) provides a quantitative expectation of metabolic stabilization [1]. The Nature 2022 validation of BCHep-containing sonidegib and URB597 analogues further confirms that the scaffold maintains nanomolar target potency while enhancing ADME properties [2]. This scenario is specifically suited to programs where the phenyl ring substitution pattern is 1,3- (meta) rather than 1,4- (para), for which BCP scaffolds would be geometrically inappropriate.

Scenario 2: Conformationally Constrained β-Peptide Foldamer Design — Engineering H12 Helix Stability with Bridgehead Amino Acids

For peptide engineering groups developing β-peptide foldamers as protein-protein interaction inhibitors or antimicrobial peptides, the BCHep amino acid core provides the torsional rigidity and high Fsp³ (≈0.875) necessary to enforce predefined secondary structure. The precedent established by Hetényi et al. (2009), demonstrating that trans-ABHC (a related bicyclo[3.1.1] β-amino acid) stabilizes the H12 helix through long-range side-chain repulsion, provides a design rationale for incorporating 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid residues at strategic positions within β-peptide sequences [3]. The hydrochloride salt form ensures solubility in aqueous peptide synthesis buffers and simplifies direct incorporation into solid-phase peptide synthesis (SPPS) workflows without a pre-dissolution step.

Scenario 3: Rapid SAR Exploration via Photocatalyzed Late-Stage Diversification — Leveraging the Aminobicyclo[3.1.1]heptane Core for Analog Generation

The photocatalyzed [3σ+2σ] cycloaddition methodology reported by Zheng et al. (2022) enables medicinal chemistry teams to generate diverse 5-aminobicyclo[3.1.1]heptane analogs directly from commercially available bicyclo[1.1.0]butanes and substituted cyclopropylamines in a single step [4]. This contrasts with the multi-step sequences required for aza-BCHep or traditional peptide coupling approaches and allows rapid SAR exploration around the amino substituent. Research groups procuring the hydrochloride salt as a reference standard can use it to benchmark newly synthesized analogs for purity, stereochemical integrity, and biological activity, ensuring consistent batch-to-batch comparisons across a lead optimization campaign.

Scenario 4: Scaffold-Hopping from Phenylalanine or Gabapentin — Replacing Flexible or Flat Amino Acids with a Rigid, Three-Dimensional Bioisostere

When a peptide lead compound contains phenylalanine (Fsp³ ≈ 0.33) at a position where aromatic π-stacking is not essential for activity, or when gabapentin (Fsp³ ≈ 0.67) fails to provide sufficient conformational constraint for target selectivity, the BCHep amino acid scaffold offers a higher-Fsp³ (≈0.875) replacement that simultaneously eliminates CYP450-mediated aromatic oxidation and restricts conformational flexibility. The bridgehead amino and carboxyl placement ensures that the pharmacophoric elements project at a well-defined ~119° angle, enabling predictable structure-based design [2]. The hydrochloride salt form simplifies direct dissolution in assay media, avoiding the DMSO stock preparation step often required for free base amino acids with limited aqueous solubility.

Quote Request

Request a Quote for 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.